
4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of Zn (II), Pd (II) and Cd (II) complexes, containing 4-methoxy-N-(pyridin-2-ylmethylene) aniline derivatives have been synthesized . The synthesis involved the use of different ligands and metal centers. The complexes were characterized using various techniques such as 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the X-ray crystal structures of Pd (II) complexes revealed distorted square planar geometries obtained via coordinative interaction of the nitrogen atoms of pyridine and amine moieties and two chloro ligands . The geometry around Zn (II) center in some complexes can be best described as distorted tetrahedral .Chemical Reactions Analysis
The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated . The substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction .Scientific Research Applications
Antifungal Properties
4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives have demonstrated significant potential as antifungal agents. Specifically, studies highlight their effectiveness against fungi like Aspergillus terreus and Aspergillus niger. For example, certain dimethylpyrimidin-derivatives, closely related to the compound , have showcased promising results as antifungal agents, implying potential pharmaceutical applications in combating fungal infections (Jafar et al., 2017).
Antibacterial Properties
The compound and its structurally related derivatives have been investigated for their antibacterial properties as well. Research indicates that these compounds, after certain modifications and reactions, exhibit considerable antibacterial activity against various strains of bacteria. This suggests their potential utility in developing new antibacterial agents, contributing to the fight against bacterial infections (Vartale et al., 2008).
Enhancement of Physical Performance
Derivatives of 4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine have been studied for their potential to enhance physical performance. In animal models, certain derivatives have been shown to improve physical performance in tests like the treadmill and swimming tests, indicating possible applications in sports medicine or as performance-enhancing substances (Цублова et al., 2015).
Synthesis of Benzothiazole Derivatives
The compound has been utilized as a precursor in the synthesis of various benzothiazole derivatives. These derivatives have been studied for their potential applications across different domains, including pharmaceuticals and materials science. The research underscores the compound's significance as a versatile building block in synthetic chemistry (Schroeder et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, the rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .
Future Directions
The future directions in the research of similar compounds involve the synthesis and characterization of more complexes, and the evaluation of their catalytic activity . For instance, the polymerization of methyl methacrylate in the presence of modified methylaluminoxane was evaluated by all the synthesized complexes at 60°C .
properties
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-6-4-7-12-13(11)17-14(19-12)16-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRPAYYDQJESTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



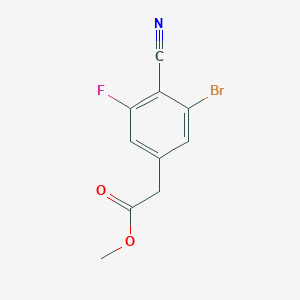
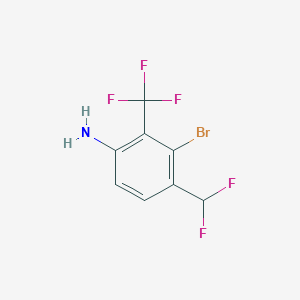
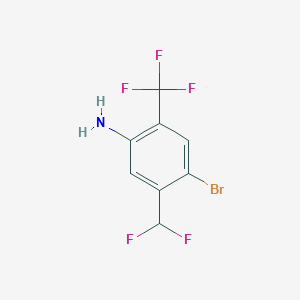
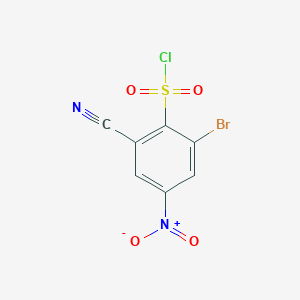


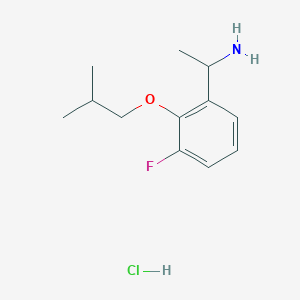
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride](/img/structure/B1415660.png)
![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)

![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)
![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)